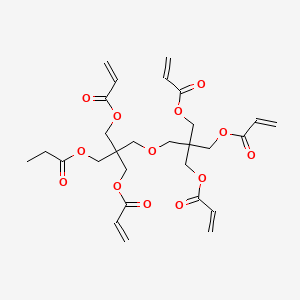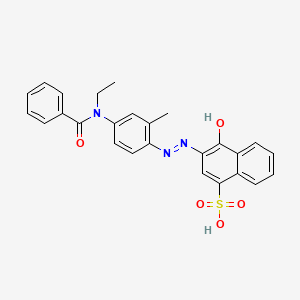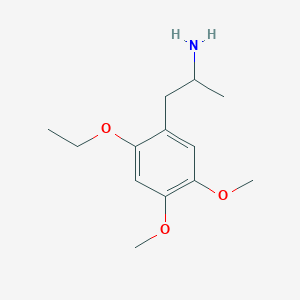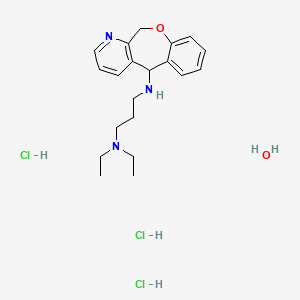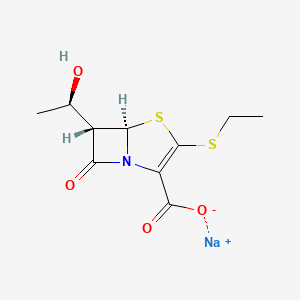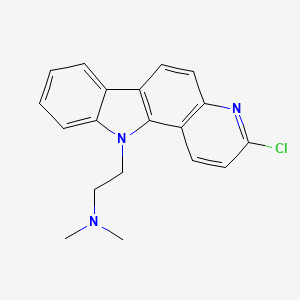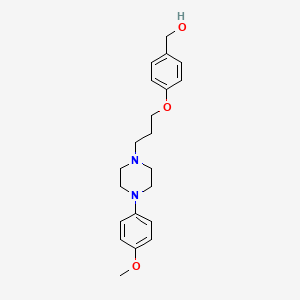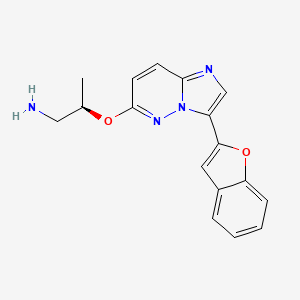
Mnk1/2-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mnk1/2-IN-5 is a small-molecule inhibitor targeting mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases play a crucial role in regulating cellular mRNA translation by controlling the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). This process is significant in tumor initiation, development, and metastasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mnk1/2-IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification processes like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. Industrial methods also incorporate advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
化学反应分析
Types of Reactions
Mnk1/2-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
科学研究应用
Mnk1/2-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MNK1 and MNK2 in cellular processes.
Biology: Helps in understanding the molecular mechanisms of mRNA translation and its regulation.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, including melanoma and breast cancer.
Industry: Utilized in the development of new drugs targeting MNK1 and MNK2 .
作用机制
Mnk1/2-IN-5 exerts its effects by inhibiting the activity of MNK1 and MNK2. These kinases phosphorylate eIF4E, which is a key factor in the initiation of mRNA translation. By inhibiting MNK1 and MNK2, this compound reduces the phosphorylation of eIF4E, thereby decreasing the translation of oncogenic mRNAs. This leads to the suppression of tumor growth and metastasis .
相似化合物的比较
Similar Compounds
eFT508: Another MNK1/2 inhibitor with similar mechanisms of action.
VNLG-152: A compound that degrades MNK1/2 and induces apoptosis in cancer cells.
SEL201: An MNK1/2 inhibitor that has shown efficacy in reducing oncogenicity and metastasis in melanoma .
Uniqueness
Mnk1/2-IN-5 is unique due to its high selectivity and potency in inhibiting MNK1 and MNK2. It has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown promise in preclinical studies for its potential therapeutic applications .
属性
CAS 编号 |
1426928-20-2 |
|---|---|
分子式 |
C17H16N4O2 |
分子量 |
308.33 g/mol |
IUPAC 名称 |
(2R)-2-[3-(1-benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl]oxypropan-1-amine |
InChI |
InChI=1S/C17H16N4O2/c1-11(9-18)22-17-7-6-16-19-10-13(21(16)20-17)15-8-12-4-2-3-5-14(12)23-15/h2-8,10-11H,9,18H2,1H3/t11-/m1/s1 |
InChI 键 |
CMDIADSAZCFCCT-LLVKDONJSA-N |
手性 SMILES |
C[C@H](CN)OC1=NN2C(=NC=C2C3=CC4=CC=CC=C4O3)C=C1 |
规范 SMILES |
CC(CN)OC1=NN2C(=NC=C2C3=CC4=CC=CC=C4O3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




